molecular formula C26H23F3N2O6 B2452682 (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone CAS No. 486452-31-7

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone

Cat. No.: B2452682
CAS No.: 486452-31-7
M. Wt: 516.473
InChI Key: MKXQYBWAQWKLMC-UHFFFAOYSA-N
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Description

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C26H23F3N2O6 and its molecular weight is 516.473. The purity is usually 95%.
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Properties

IUPAC Name

[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O6/c1-35-23-12-16-10-11-30(25(32)19-8-3-4-9-21(19)31(33)34)22(20(16)14-24(23)36-2)15-37-18-7-5-6-17(13-18)26(27,28)29/h3-9,12-14,22H,10-11,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXQYBWAQWKLMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=CC=C3[N+](=O)[O-])COC4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-nitrophenyl)methanone is a complex organic molecule with potential biological applications. This article explores its biological activity, mechanism of action, and relevant research findings.

  • Molecular Formula : C19H20F3NO3
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 865546-41-4

The biological activity of this compound is primarily attributed to its structural features, particularly the trifluoromethyl and methoxy groups. These modifications enhance lipophilicity and enable the compound to effectively cross cell membranes. The mechanism of action may involve:

  • Enzyme Inhibition : The compound could interact with specific enzymes or receptors, modulating their activity.
  • Signal Transduction Pathways : It may influence various signaling pathways, potentially affecting cellular proliferation and apoptosis.

Antitumor Effects

Recent studies have indicated that derivatives of tetrahydroisoquinoline structures exhibit significant antitumor properties. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer models:

StudyCompoundModelResult
Trifluoromethyl derivativesMalignant pleural mesotheliomaInhibited tumor growth via ERK pathway blockade
4-MethylumbelliferoneIn vitro and in vivoEnhanced antitumor effects when combined with trametinib

These findings suggest that the compound may possess similar antitumor properties through modulation of critical pathways involved in cancer progression.

Neuropharmacological Activity

Research into related isoquinoline compounds has demonstrated potential neuropharmacological effects:

  • Serotonin Transporter Inhibition : Compounds similar to this compound have been identified as potent inhibitors of serotonin transporters (SERT), norepinephrine transporters (NET), and dopamine transporters (DAT) . This triple reuptake inhibition is crucial for developing antidepressants and treatments for mood disorders.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties against various pathogens. For example, studies have indicated that certain isoquinoline-based compounds exhibit activity against Gram-positive and Gram-negative bacteria.

Case Study 1: Antitumor Activity in Xenograft Models

A study evaluated the effects of a related isoquinoline derivative on tumor growth in mouse xenograft models. The results indicated a significant reduction in tumor size compared to control groups, supporting the hypothesis that these compounds can effectively inhibit tumor proliferation.

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological profile of a structurally similar compound. Behavioral assays in rodents demonstrated antidepressant-like effects, correlating with increased serotonin levels in the synaptic cleft.

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